molecular formula C8H7N3O2S B1523776 5-(2-Amino-1,3-thiazol-4-yl)furan-3-carboxamide CAS No. 1251924-41-0

5-(2-Amino-1,3-thiazol-4-yl)furan-3-carboxamide

Cat. No.: B1523776
CAS No.: 1251924-41-0
M. Wt: 209.23 g/mol
InChI Key: QVSHJBKMAHCXLQ-UHFFFAOYSA-N
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Description

5-(2-Amino-1,3-thiazol-4-yl)furan-3-carboxamide is a heterocyclic compound that features both a thiazole and a furan ring in its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Amino-1,3-thiazol-4-yl)furan-3-carboxamide typically involves the formation of the thiazole ring followed by the introduction of the furan moiety. One common method involves the cyclization of appropriate thioamide precursors with α-haloketones under basic conditions to form the thiazole ring. The furan ring can then be introduced through various coupling reactions .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes optimized for large-scale production. This includes the use of continuous flow reactors and other scalable techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

5-(2-Amino-1,3-thiazol-4-yl)furan-3-carboxamide can undergo several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dimethyl sulfoxide .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce a variety of functional groups, enhancing the compound’s utility in different applications .

Biological Activity

5-(2-Amino-1,3-thiazol-4-yl)furan-3-carboxamide is a compound of significant interest due to its unique structural features and potential therapeutic applications. Its molecular formula is C₈H₇N₃O₂S, with a molecular weight of approximately 209.25 g/mol. This compound exhibits notable biological activities, particularly in the fields of antimicrobial and anticancer research.

Chemical Structure and Synthesis

The compound consists of a furan ring and a thiazole moiety, which are known to contribute to various biological activities. The synthesis of this compound typically involves multi-step organic reactions that allow for modifications to enhance its biological properties. The thiazole nitrogen can act as a nucleophile in substitution reactions, facilitating the development of derivatives with improved activity.

Antimicrobial Activity

Research indicates that compounds containing thiazole and furan rings often exhibit significant antibacterial properties. This compound has shown effectiveness against various pathogens, attributed to its ability to inhibit specific enzymes critical for pathogen survival.

Table 1: Antimicrobial Activity of Related Compounds

Compound NameStructure FeaturesBiological Activity
5-(2-Amino-1,3-thiazol-4-yl)thiophene-3-carboxamideThiazole and thiophene ringsAntimicrobial
5-(2-Amino-1,3-thiadiazol-4-yl)furan-3-carboxamideThiadiazole instead of thiazoleAnticancer
5-(2-Aminothiazol-4-yl)pyridine-3-carboxamidePyridine ring additionAntiviral

Anticancer Activity

The anticancer potential of this compound is supported by studies showing cytotoxic effects against various cancer cell lines. The presence of the thiazole ring is essential for this activity; compounds with similar structures have demonstrated significant cytotoxicity against human cancer cell lines .

Case Study: Cytotoxicity Testing

In a study assessing the cytotoxic effects of various thiazole derivatives, it was found that this compound exhibited an IC50 value comparable to established anticancer agents like doxorubicin. This suggests that the compound could serve as a potential lead in drug development targeting cancer cells .

The mechanism by which this compound exerts its biological effects involves interactions with biological macromolecules. Molecular dynamics simulations have revealed that the compound interacts primarily through hydrophobic contacts with target proteins, which is crucial for its therapeutic efficacy .

Structure-Activity Relationship (SAR)

Understanding the structure–activity relationship (SAR) is vital for optimizing the biological activity of this compound. Variations in substituents on the thiazole ring significantly influence its potency against different biological targets. For example, the introduction of electron-donating groups has been shown to enhance cytotoxic activity against certain cancer cell lines .

Properties

IUPAC Name

5-(2-amino-1,3-thiazol-4-yl)furan-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O2S/c9-7(12)4-1-6(13-2-4)5-3-14-8(10)11-5/h1-3H,(H2,9,12)(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVSHJBKMAHCXLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(OC=C1C(=O)N)C2=CSC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(2-Amino-1,3-thiazol-4-yl)furan-3-carboxamide
Reactant of Route 2
5-(2-Amino-1,3-thiazol-4-yl)furan-3-carboxamide
Reactant of Route 3
5-(2-Amino-1,3-thiazol-4-yl)furan-3-carboxamide
Reactant of Route 4
5-(2-Amino-1,3-thiazol-4-yl)furan-3-carboxamide
Reactant of Route 5
5-(2-Amino-1,3-thiazol-4-yl)furan-3-carboxamide
Reactant of Route 6
Reactant of Route 6
5-(2-Amino-1,3-thiazol-4-yl)furan-3-carboxamide

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